4-(2-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Overview
Description
4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CIP) is a novel chemical compound that has recently been studied for its potential applications in scientific research. CIP is a heterocyclic compound that is composed of nitrogen, hydrogen, and chlorine atoms. It has a unique structure, with a phenyl ring bonded to an imidazopyridine ring. CIP has recently been found to have various applications in the field of scientific research, such as in the synthesis of organic compounds, in the study of biochemical and physiological effects, and in the development of novel pharmaceuticals.
Scientific Research Applications
4-(2-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has a wide range of applications in the field of scientific research. It can be used as a starting material for the synthesis of various organic compounds, such as aldehydes, ketones, esters, amides, and nitriles. This compound can also be used in the study of biochemical and physiological effects, such as its ability to inhibit the enzyme acetylcholinesterase. Additionally, this compound has been found to be a potential starting material for the development of novel pharmaceuticals.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimidine and pyridine derivatives, have been reported to interact with various biological targets . These targets often play crucial roles in cellular processes, contributing to the compound’s therapeutic potential.
Mode of Action
For instance, some pyrimidine and pyridine derivatives have been shown to inhibit certain enzymes, block receptor sites, or interfere with DNA replication .
Biochemical Pathways
For example, some pyrimidine and pyridine derivatives have been associated with antiviral, anti-inflammatory, and anticancer activities, suggesting their involvement in relevant biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Advantages and Limitations for Lab Experiments
4-(2-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has several advantages and limitations for lab experiments. One advantage of using this compound is that it is relatively easy to synthesize, which makes it a good starting material for the synthesis of various organic compounds. Additionally, this compound has been found to have a variety of biochemical and physiological effects, which can be beneficial for studying the effects of various drugs. However, this compound has some limitations for lab experiments. For example, this compound can be toxic at high concentrations, so it should be handled with care. Additionally, this compound can be difficult to purify, which can lead to a high degree of impurities in the final product.
Future Directions
4-(2-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has a wide range of potential future directions. One potential future direction is the development of novel pharmaceuticals based on this compound. Additionally, this compound could be further studied for its potential use in the treatment of various diseases, such as Alzheimer’s disease and Parkinson’s disease. This compound could also be studied further for its potential use in the synthesis of organic compounds, such as aldehydes, ketones, esters, amides, and nitriles. Additionally, this compound could be studied further for its potential use in the study of biochemical and physiological effects, such as its ability to inhibit the enzyme acetylcholinesterase. Finally, this compound could be studied further for its potential use in the development of new drugs that target the enzyme acetylcholinesterase.
properties
IUPAC Name |
4-(2-chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-9-4-2-1-3-8(9)11-12-10(5-6-14-11)15-7-16-12/h1-4,7,11,14H,5-6H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORACQPYUXLBCCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601173650 | |
Record name | 4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601173650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4875-40-5 | |
Record name | 4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4875-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601173650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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